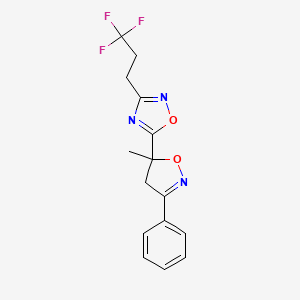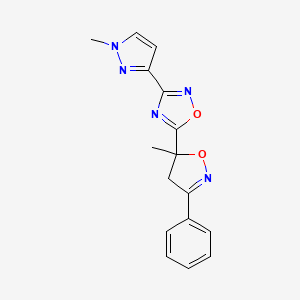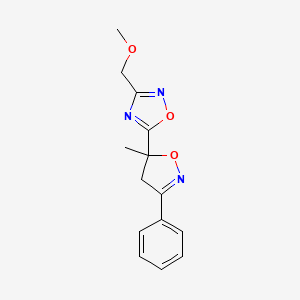![molecular formula C13H14ClF3N4O B6983320 2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine](/img/structure/B6983320.png)
2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine is a synthetic compound known for its diverse applications in research and industry
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing 2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine typically involves multi-step reactions. Here's a possible synthetic route:
Formation of the Oxadiazole Ring: : Starting with a suitable precursor like an acyl hydrazide, the oxadiazole ring is formed through cyclization.
Introduction of the 3,3,3-trifluoropropyl Group: : The trifluoropropyl group can be introduced through nucleophilic substitution reactions.
Formation of the Pyridine Derivative: : Using halogenated pyridine, the desired substitution on the pyridine ring can be achieved.
Coupling Reactions: : Finally, the various components are coupled together under controlled conditions, often using catalysts to ensure specificity and yield.
Industrial Production Methods
Industrial production may differ slightly, often emphasizing scalability and cost-efficiency:
Bulk Chemical Reactions: : Large-scale reactors handle the chemical reactions, ensuring consistent quality and yield.
Optimization of Reaction Conditions: : Factors such as temperature, pressure, and concentration of reactants are optimized.
Purification: : Advanced purification techniques, like chromatography and crystallization, are used to obtain the compound in its pure form.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.
Reduction: : Specific conditions can reduce certain parts of the molecule, impacting its overall structure and properties.
Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the compound.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing Agents: : Commonly used agents like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Various halogenating agents or nucleophiles are used, depending on the desired modification.
Major Products Formed
The major products of these reactions are typically derivatives of the original compound, with specific changes in functional groups or overall molecular structure.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: : The compound is used as a starting material for synthesizing new chemical entities.
Catalysis: : It can act as a catalyst in certain chemical reactions.
Biology
Biochemical Research: : Used to study enzyme interactions and biochemical pathways.
Cell Signaling: : Its effects on cellular signaling mechanisms are explored.
Medicine
Pharmaceutical Development: : Investigated for potential therapeutic applications.
Drug Delivery: : As a component in drug delivery systems.
Industry
Materials Science: : Incorporated into new materials with specialized properties.
Agriculture: : Explored for potential use in agricultural chemicals.
作用機序
2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine exerts its effects through interactions with specific molecular targets. Its mechanism of action often involves binding to active sites on enzymes or receptors, altering their activity. This can trigger various downstream effects, influencing biochemical pathways.
類似化合物との比較
When comparing 2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine with similar compounds, its unique structure offers distinct advantages:
Enhanced Stability: : The trifluoropropyl group contributes to the compound's stability.
Versatile Reactivity: : Its diverse functional groups enable a wide range of chemical reactions.
List of Similar Compounds
2-chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine
2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-thiadiazol-5-yl]propyl]pyridin-3-amine
2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridin-3-amine
特性
IUPAC Name |
2-chloro-N-[1-[3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N4O/c1-2-8(19-9-4-3-7-18-11(9)14)12-20-10(21-22-12)5-6-13(15,16)17/h3-4,7-8,19H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPKRDGKWVSVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)CCC(F)(F)F)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-1-methylazepan-2-one](/img/structure/B6983239.png)
![3-(3-Fluoro-4-methylphenyl)-5-[(1-methylpyrrolidin-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6983248.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6983261.png)
![N-[2-[5-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983272.png)



![N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983305.png)
![[4-[3-[4-[(Dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol](/img/structure/B6983313.png)
![2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine](/img/structure/B6983325.png)
![2-chloro-N-[1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine](/img/structure/B6983330.png)
![2-chloro-N-[1-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine](/img/structure/B6983332.png)
![2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide](/img/structure/B6983341.png)
![N,N-dimethyl-1-[1-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclopropyl]methanamine](/img/structure/B6983343.png)
